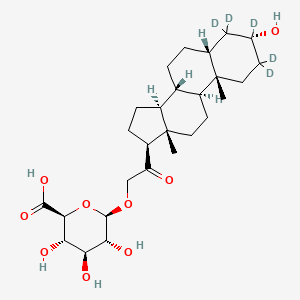
Tetrahydro 11-deoxycorticosterone 21-beta-D-glucuronide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro 11-deoxycorticosterone 21- is a naturally occurring corticosteroid related to cortisone and corticosterone. It is a potent mineralocorticoid, with generally greater activity than that of corticosterone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrahydro 11-deoxycorticosterone 21- can be synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes: 5α-reductase type I and 3α-hydroxysteroid dehydrogenase . The synthetic route involves the reduction of deoxycorticosterone followed by hydroxylation.
Industrial Production Methods: Industrial production of Tetrahydro 11-deoxycorticosterone 21- typically involves the use of microbial biotransformation processes. Specific strains of microorganisms are employed to convert precursor steroids into the desired product through enzymatic reactions.
Types of Reactions:
Oxidation: Tetrahydro 11-deoxycorticosterone 21- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form tetrahydrodeoxycorticosterone.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Oxidized derivatives of Tetrahydro 11-deoxycorticosterone 21-.
Reduction: Tetrahydrodeoxycorticosterone.
Substitution: Various substituted corticosteroids depending on the reaction conditions.
Aplicaciones Científicas De Investigación
Tetrahydro 11-deoxycorticosterone 21- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other corticosteroids and steroidal compounds.
Biology: Studied for its role in the regulation of mineralocorticoid activity and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to mineralocorticoid imbalance, such as hypertension and adrenal insufficiency.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical reagent in various assays.
Mecanismo De Acción
Tetrahydro 11-deoxycorticosterone 21- exerts its effects by binding to mineralocorticoid receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes involved in electrolyte and water balance. The compound’s mineralocorticoid activity results in the retention of sodium and excretion of potassium, which helps regulate blood pressure and fluid balance .
Comparación Con Compuestos Similares
11-Deoxycorticosterone: Another potent mineralocorticoid with similar activity but different metabolic pathways.
Corticosterone: A related corticosteroid with both mineralocorticoid and glucocorticoid activity.
Cortisone: A corticosteroid with primarily glucocorticoid activity.
Uniqueness: Tetrahydro 11-deoxycorticosterone 21- is unique in its potent mineralocorticoid activity and its specific role in regulating electrolyte balance. Unlike cortisone, which has primarily glucocorticoid activity, Tetrahydro 11-deoxycorticosterone 21- is more focused on mineralocorticoid effects, making it particularly valuable in research related to blood pressure and fluid balance .
Propiedades
Fórmula molecular |
C27H42O9 |
|---|---|
Peso molecular |
515.6 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1/i7D2,11D2,14D |
Clave InChI |
GSKNTGPRELRWGP-GHYXUNMESA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)([2H])[2H])O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


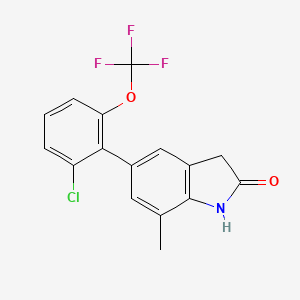
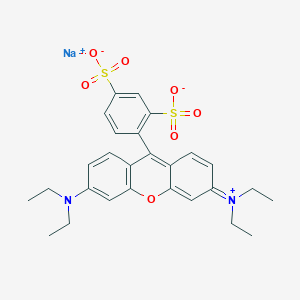

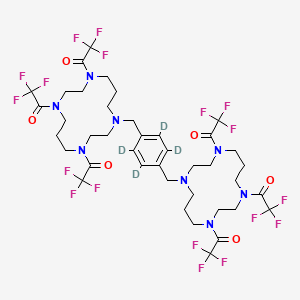
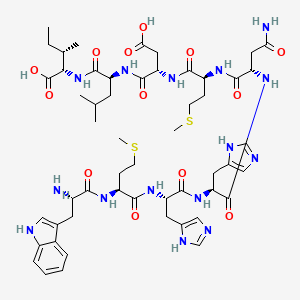
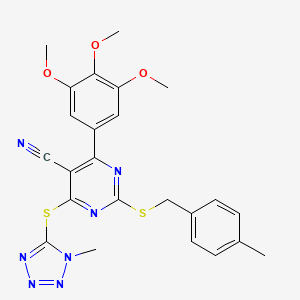
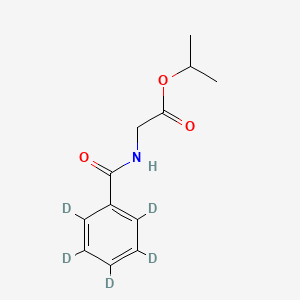
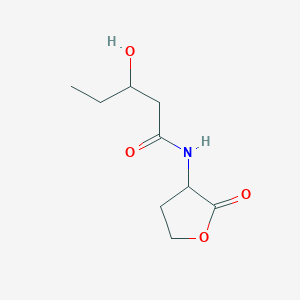

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

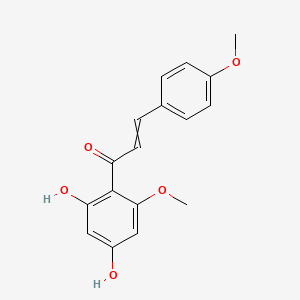
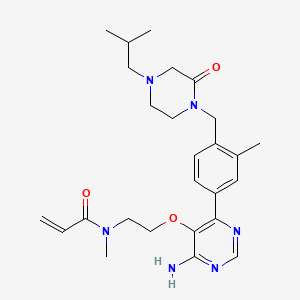
![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
